molecular formula C5H6F6O3S B11854535 3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate

Cat. No.: B11854535
M. Wt: 260.16 g/mol
InChI Key: KOJOWAGPIXNNBN-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by its molecular formula C5H8F4O3S and a molecular weight of 224.17 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate typically involves the reaction of 2-fluoro-2-methylpropyl alcohol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The boiling point of the compound is around 80°C at a pressure of 55-60 Torr .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually stored at low temperatures to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield the corresponding trifluoromethanesulfonamide.

Scientific Research Applications

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. It can react with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate is unique due to its specific structure, which imparts distinct reactivity and stability. Its trifluoromethanesulfonate group makes it a versatile reagent in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C5H6F6O3S

Molecular Weight

260.16 g/mol

IUPAC Name

(3,3,3-trifluoro-2-methylpropyl) trifluoromethanesulfonate

InChI

InChI=1S/C5H6F6O3S/c1-3(4(6,7)8)2-14-15(12,13)5(9,10)11/h3H,2H2,1H3

InChI Key

KOJOWAGPIXNNBN-UHFFFAOYSA-N

Canonical SMILES

CC(COS(=O)(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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